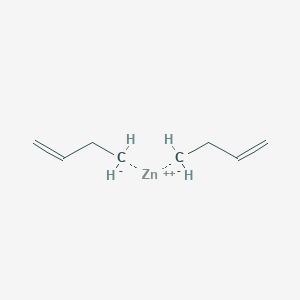
Zinc, di-3-butenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, di-3-butenyl- is an organozinc compound with the chemical formula C8H14Zn It is a zinc complex where the zinc atom is bonded to two 3-butenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, di-3-butenyl- typically involves the reaction of zinc with 3-butenyl halides. One common method is the reaction of zinc dust with 3-butenyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for Zinc, di-3-butenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc, di-3-butenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and butenyl derivatives.
Reduction: It can be reduced under specific conditions to yield different organozinc species.
Substitution: The butenyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zinc oxide and butenyl alcohols, while substitution reactions can produce a variety of halogenated butenyl compounds.
Wissenschaftliche Forschungsanwendungen
Zinc, di-3-butenyl- has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the synthesis of complex organic molecules.
Industry: It can be used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Zinc, di-3-butenyl- exerts its effects involves the coordination of the zinc atom with the butenyl groups. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The zinc atom can act as a Lewis acid, accepting electron pairs from reactants and promoting bond formation or cleavage.
Vergleich Mit ähnlichen Verbindungen
- Zinc, di-2-butenyl-
- Zinc, di-4-pentenyl-
- Zinc, di-allyl-
Comparison: Zinc, di-3-butenyl- is unique due to the specific positioning of the double bond in the butenyl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to Zinc, di-2-butenyl-, the 3-butenyl groups provide different steric and electronic environments, potentially leading to different reaction pathways and products.
Eigenschaften
Molekularformel |
C8H14Zn |
|---|---|
Molekulargewicht |
175.6 g/mol |
IUPAC-Name |
zinc;but-1-ene |
InChI |
InChI=1S/2C4H7.Zn/c2*1-3-4-2;/h2*3H,1-2,4H2;/q2*-1;+2 |
InChI-Schlüssel |
UEVHAFJHLQCTFB-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]CC=C.[CH2-]CC=C.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
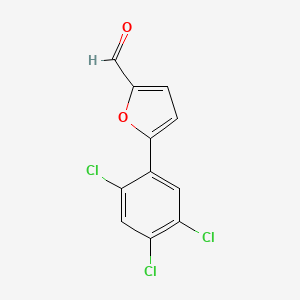
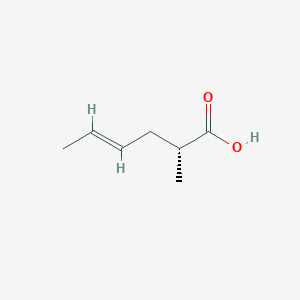
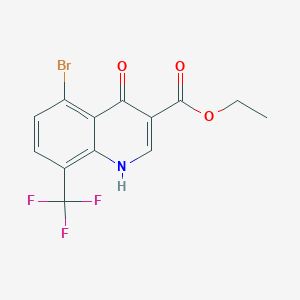
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)

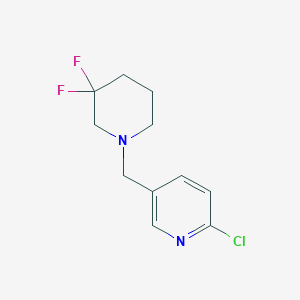
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
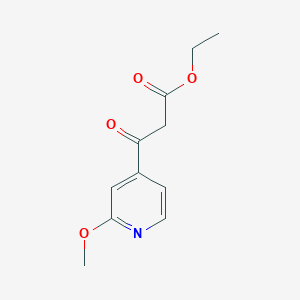
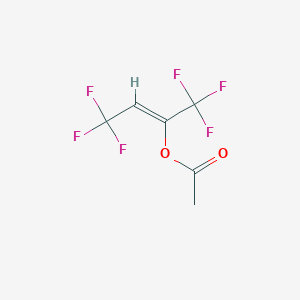
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
